(S)-alpha-Amino-1H-pyrazole-3-propanoic acid
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Overview
Description
(S)-alpha-Amino-1H-pyrazole-3-propanoic acid is an organic compound that features a pyrazole ring, an amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Amino-1H-pyrazole-3-propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.
Attachment of the Propanoic Acid Moiety: This step often involves the use of a suitable ester or acid chloride, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(S)-alpha-Amino-1H-pyrazole-3-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-alpha-Amino-1H-pyrazole-3-propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
®-alpha-Amino-1H-pyrazole-3-propanoic acid: The enantiomer of the compound, with different stereochemistry.
Pyrazole-3-propanoic acid: Lacks the amino group, resulting in different chemical properties.
Amino acids with similar side chains: Such as histidine and tryptophan, which also contain nitrogen heterocycles.
Uniqueness: (S)-alpha-Amino-1H-pyrazole-3-propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
(S)-alpha-Amino-1H-pyrazole-3-propanoic acid, a compound belonging to the pyrazole family, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, case studies, and research findings.
1. Chemical Structure and Synthesis
This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The compound can be synthesized through several methods, including:
- Cyclization reactions involving hydrazones and α,β-unsaturated carbonyl compounds.
- Electrophilic chalcogenation techniques that yield high purity and yield of pyrazole derivatives.
Recent advances have demonstrated the potential for synthesizing pyrazole derivatives with exceptional yields, enhancing their applicability in medicinal chemistry .
2. Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial effects against various pathogens. Studies indicate that they exhibit:
- Antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antifungal activities , with efficacy against strains like Aspergillus niger and Candida albicans .
Table 1 summarizes the antibacterial activity of selected pyrazole derivatives:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 20 µg/mL |
Compound B | S. aureus | 15 µg/mL |
Compound C | Klebsiella pneumoniae | 25 µg/mL |
2.2 Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with comparable effectiveness to established anti-inflammatory drugs like dexamethasone .
2.3 Anticancer Properties
The compound has been evaluated for its anticancer properties in various studies. Notably:
- It has demonstrated cytotoxic effects on cancer cell lines such as CCRF-CEM (leukemia) and RPMI-8226, with GI50 values indicating potent activity .
- Pyrazole derivatives have been reported to inhibit P-glycoprotein-mediated multidrug resistance, enhancing the efficacy of conventional chemotherapeutics .
3. Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives for their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, this compound was tested for its ability to inhibit inflammatory mediators in a mouse model of carrageenan-induced edema. The compound significantly reduced swelling compared to the control group, supporting its use as an anti-inflammatory agent .
4. Conclusion
This compound represents a versatile compound with significant biological activity across multiple domains, including antimicrobial, anti-inflammatory, and anticancer effects. Ongoing research continues to explore its potential applications in therapeutic settings.
Further studies are warranted to fully elucidate the mechanisms underlying these activities and to optimize the compound's pharmacological properties for clinical use.
Properties
CAS No. |
14429-70-0 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)3-4-1-2-8-9-4/h1-2,5H,3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
VOWKMMDXKYIBPG-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(NN=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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